Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Catalog No.
S3717842
CAS No.
79607-24-2
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

CAS Number

79607-24-2

Product Name

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

IUPAC Name

ethyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

WRHXUGRUTJJRQQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C

The exact mass of the compound Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is 231.08954328 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS 79607-24-2) is a heterocyclic compound belonging to the quinoline derivative class, which is a core scaffold in many biologically active molecules. It is typically synthesized via the Gould-Jacobs reaction pathway, involving the thermal cyclization of an aniline precursor with diethyl malonate derivatives. The compound presents as a stable, high-melting-point (284-290 °C) crystalline powder, a key attribute for handling, purification, and process consistency in demanding synthetic workflows. Its primary value lies in its function as a structurally defined, advanced intermediate for multi-step syntheses of complex pharmaceutical agents.

Procuring a generic quinoline-3-carboxylate substitute, such as the non-methylated analog or one with a different C-6 substituent (e.g., methoxy), is often unviable for high-value applications. The 6-methyl group is not an arbitrary feature; it imparts a specific electronic and steric profile to the quinoline core. This profile is critical for controlling the binding affinity and specificity of the final active pharmaceutical ingredient (API) for its biological target, as demonstrated in the development of potent quinoline-3-carboxamide modulators like Tasquinimod. Substitution at this position can drastically alter the therapeutic efficacy and off-target effects of the end-product, making this specific intermediate non-interchangeable for syntheses where target engagement is structurally sensitive.

Process De-Risking: Bypasses High-Temperature Cyclization Step Common in Quinolone Synthesis

This compound is a pre-cyclized intermediate, allowing procurement teams to bypass the challenging Gould-Jacobs reaction. This reaction often requires harsh, high-temperature thermal cyclization conditions to form the quinoline ring system from aniline and malonate precursors. For example, related syntheses require heating in a metal bath at 260–270 °C for one hour. Procuring this ready-made quinoline avoids the need for specialized high-temperature equipment and mitigates the risk of side-product formation and yield loss associated with such forcing conditions.

Evidence DimensionRequired Reaction Temperature for Core Scaffold Synthesis
Target Compound DataN/A (Scaffold is pre-formed)
Comparator Or BaselineGould-Jacobs synthesis from raw materials (e.g., p-toluidine and diethyl ethoxymethylenemalonate): 260–270 °C
Quantified DifferenceEliminates the need for a ~260 °C process step, reducing energy costs, equipment requirements, and process risk.
ConditionsSynthesis of the core 4-hydroxyquinoline ring system.

For process chemists and production managers, this simplifies the synthetic route, improves safety, and increases the predictability and scalability of manufacturing complex downstream molecules.

Precursor to a High-Affinity S100A9 Ligand for Oncology Research

This specific 6-methyl substituted quinoline is a key building block for synthesizing Tasquinimod, a clinical-stage oncology drug candidate. The final API, derived from this backbone, is an allosteric modulator of Histone Deacetylase 4 (HDAC4) and binds to its target S100A9 with nanomolar affinity. The structural integrity of this precursor, particularly the 6-methyl group, is essential for achieving the high-potency biological activity of the final molecule. Substituting this precursor with a non-methylated or otherwise altered analog would require re-validating the entire synthetic pathway and likely result in a final compound with inferior or unpredictable target engagement.

Evidence DimensionBiological Activity of Downstream API (Tasquinimod)
Target Compound DataServes as a precursor to Tasquinimod, which binds to S100A9 with nanomolar (nM) affinity.
Comparator Or BaselineGeneric or alternative quinoline backbones, which are not established precursors for this specific high-affinity ligand.
Quantified DifferenceEnables synthesis of a final product with demonstrated high-value, nanomolar-level biological activity.
ConditionsBinding affinity assays for the S100A9 protein, a target in cancer therapy.

For medicinal chemists and drug discovery teams, procuring this exact precursor provides a validated and direct route to synthesizing a well-characterized, potent biological modulator, saving significant development time and resources.

Superior Handling and Purity Control via High-Melting-Point Crystalline Form

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a crystalline solid with a high melting point of 284-290 °C. This contrasts sharply with key liquid or low-melting-point starting materials used in its de novo synthesis, such as 4-methylaniline (p-toluidine), which melts at 43-45 °C. The high thermal stability and solid form of the target compound simplify material handling, enable purification via standard recrystallization techniques, and contribute to superior long-term storage stability and batch-to-batch consistency. These are critical advantages in regulated environments like pharmaceutical manufacturing where precursor purity and stability are paramount.

Evidence DimensionMelting Point / Physical State at Room Temperature
Target Compound Data284-290 °C (Crystalline Solid)
Comparator Or Baseline4-methylaniline (a common precursor): 43-45 °C (Low-melting solid)
Quantified Difference>240 °C higher melting point than a key starting material.
ConditionsStandard atmospheric pressure.

This ensures reliable processability and simplifies meeting the stringent purity and stability requirements for pharmaceutical and high-tech material synthesis.

Key Precursor for Tasquinimod and Next-Generation Quinoline-3-Carboxamide APIs

This compound is the right choice for research and development programs focused on synthesizing Tasquinimod or its analogs for investigating treatments for prostate cancer, multiple myeloma, or other solid tumors. Its specific structure is proven to be a viable backbone for final compounds with high-affinity binding to the S100A9 target.

Advanced Intermediate for Scalable, De-Risked Synthesis Workflows

Ideal for chemical manufacturing and process development where avoiding high-temperature, high-pressure cyclization reactions is a priority. Using this pre-formed quinoline simplifies the overall process, enhances safety, and improves the scalability and reproducibility of the synthesis of complex heterocyclic targets.

Scaffold for Medicinal Chemistry Library Synthesis

Serves as a reliable starting scaffold for medicinal chemistry programs building libraries of quinoline derivatives. The high stability and defined structure allow for consistent and predictable downstream functionalization, enabling the exploration of structure-activity relationships (SAR) around a biologically relevant core.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.08954328 g/mol

Monoisotopic Mass

231.08954328 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-20-2023

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